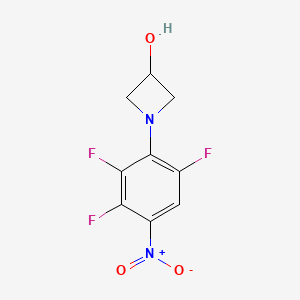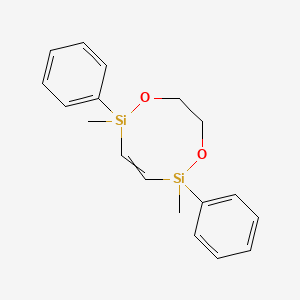![molecular formula C23H23ClO3 B14198231 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol CAS No. 921588-03-6](/img/structure/B14198231.png)
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C23H23ClO3 It is known for its complex structure, which includes a chlorophenyl group, diphenylmethoxy group, and an ethoxyethanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzophenone with diphenylmethanol in the presence of a strong base to form the intermediate compound. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cetirizine Related Compound A: Shares structural similarities but differs in its pharmacological profile.
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}acetic acid: Another related compound with different functional groups and properties.
Uniqueness: 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
921588-03-6 |
|---|---|
Fórmula molecular |
C23H23ClO3 |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
2-[2-[(4-chlorophenyl)-diphenylmethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H23ClO3/c24-22-13-11-21(12-14-22)23(19-7-3-1-4-8-19,20-9-5-2-6-10-20)27-18-17-26-16-15-25/h1-14,25H,15-18H2 |
Clave InChI |
OTCVOOTVMSVFGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

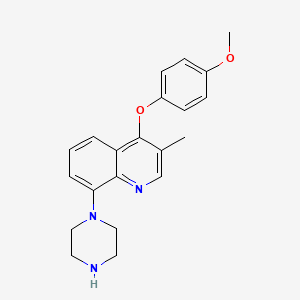
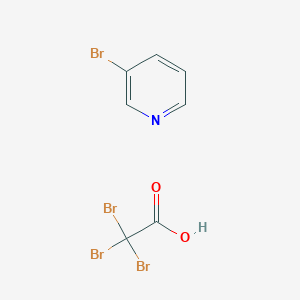
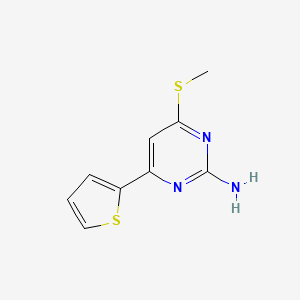
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
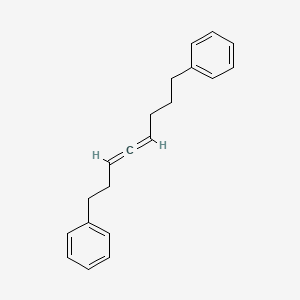
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
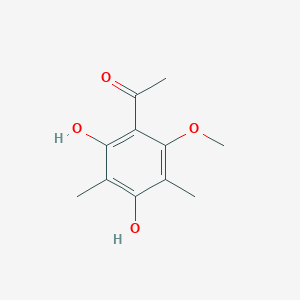
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
